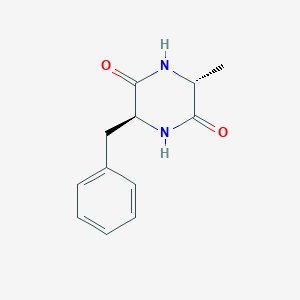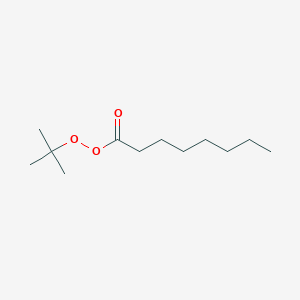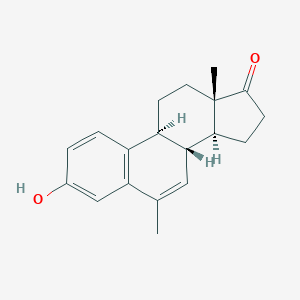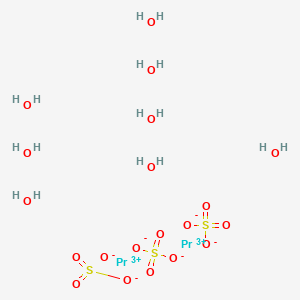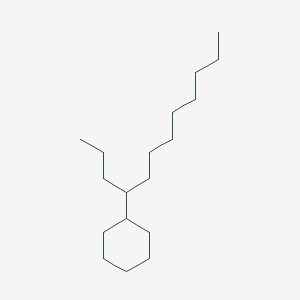
(1-Propylnonyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Propylnonyl)cyclohexane, also known as PNC, is a cyclic hydrocarbon that has been studied extensively in recent years due to its potential applications in various scientific fields. PNC has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (1-Propylnonyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1-Propylnonyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines, such as IL-10.
Biochemische Und Physiologische Effekte
(1-Propylnonyl)cyclohexane has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. (1-Propylnonyl)cyclohexane has also been found to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1-Propylnonyl)cyclohexane in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, (1-Propylnonyl)cyclohexane is also highly reactive and can be difficult to handle, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on (1-Propylnonyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Propylnonyl)cyclohexane and related compounds. Another area of interest is the investigation of the potential therapeutic applications of (1-Propylnonyl)cyclohexane, particularly in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of (1-Propylnonyl)cyclohexane and to better understand its biochemical and physiological effects.
Synthesemethoden
There are several methods for synthesizing (1-Propylnonyl)cyclohexane, including the catalytic hydrogenation of cyclohexene and the alkylation of cyclohexanone with 1-bromopropane. The most commonly used method involves the reaction of cyclohexene with 1-bromopropane in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
(1-Propylnonyl)cyclohexane has been studied extensively for its potential applications in the fields of organic chemistry, materials science, and pharmacology. In organic chemistry, (1-Propylnonyl)cyclohexane has been used as a building block for the synthesis of various compounds, including chiral ligands and polymers. In materials science, (1-Propylnonyl)cyclohexane has been used as a template for the synthesis of mesoporous materials. In pharmacology, (1-Propylnonyl)cyclohexane has been found to possess anti-inflammatory and analgesic properties.
Eigenschaften
CAS-Nummer |
13151-84-3 |
|---|---|
Produktname |
(1-Propylnonyl)cyclohexane |
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
dodecan-4-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-6-7-8-10-14-17(13-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
CZCIELPMZUTELM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
Synonyme |
(1-Propylnonyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



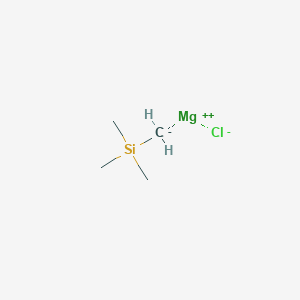
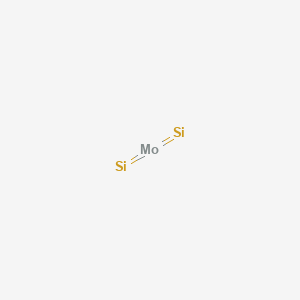
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
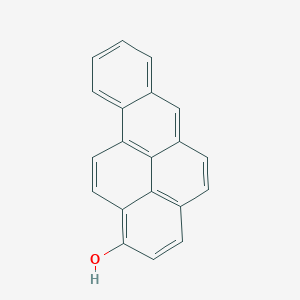
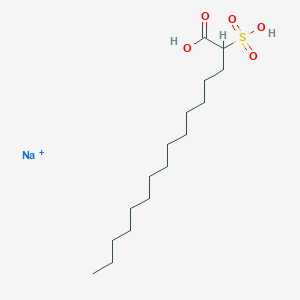
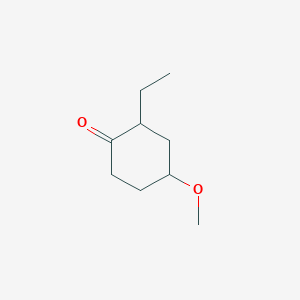
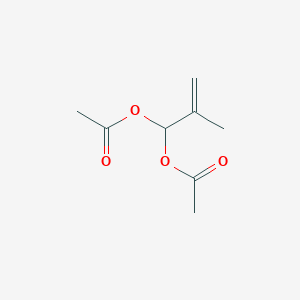
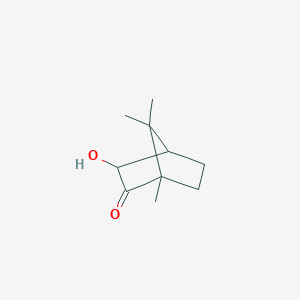
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
